3-Amino-5-(1-methyl-3-piperidyl)pyrazole
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Overview
Description
3-Amino-5-(1-methyl-3-piperidyl)pyrazole is a useful research compound. Its molecular formula is C9H16N4 and its molecular weight is 180.25 g/mol. The purity is usually 95%.
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Preparation Methods
The synthesis of 3-Amino-5-(1-methyl-3-piperidyl)pyrazole typically involves the reaction of 1-methyl-3-piperidylamine with a suitable pyrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize yield and efficiency.
Chemical Reactions Analysis
3-Amino-5-(1-methyl-3-piperidyl)pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles, leading to the formation of substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-Amino-5-(1-methyl-3-piperidyl)pyrazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-(1-methyl-3-piperidyl)pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
3-Amino-5-(1-methyl-3-piperidyl)pyrazole can be compared with other similar compounds, such as:
- 3-Amino-5-(1-methyl-2-piperidyl)pyrazole
- 3-Amino-5-(1-methyl-4-piperidyl)pyrazole
- 3-Amino-5-(1-methyl-5-piperidyl)pyrazole
These compounds share a similar pyrazole core structure but differ in the position of the methyl group on the piperidyl ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H16N4 |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
5-(1-methylpiperidin-3-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H16N4/c1-13-4-2-3-7(6-13)8-5-9(10)12-11-8/h5,7H,2-4,6H2,1H3,(H3,10,11,12) |
InChI Key |
LUFPOLDXPCRTGW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)C2=CC(=NN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.